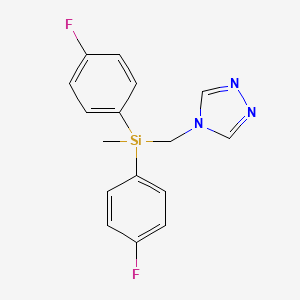
Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane is an organosilicon compound with the molecular formula C₁₆H₁₅F₂N₃Si. It is known for its unique structure, which includes a triazole ring and fluorophenyl groups attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: The compound can be used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the fluorophenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
Flusilazole: An organosilicon compound with similar structural features but different substituents.
Bis(4-fluorophenyl)methyl(1,2,4-triazol-4-ylmethyl)silane: A closely related compound with slight variations in the triazole ring substitution
Uniqueness
Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane is unique due to its specific combination of fluorophenyl groups and a triazole ring attached to a silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
101377-47-3 |
|---|---|
Molecular Formula |
C16H15F2N3Si |
Molecular Weight |
315.39 g/mol |
IUPAC Name |
bis(4-fluorophenyl)-methyl-(1,2,4-triazol-4-ylmethyl)silane |
InChI |
InChI=1S/C16H15F2N3Si/c1-22(12-21-10-19-20-11-21,15-6-2-13(17)3-7-15)16-8-4-14(18)5-9-16/h2-11H,12H2,1H3 |
InChI Key |
UHFBTGZSQCBFKK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](CN1C=NN=C1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


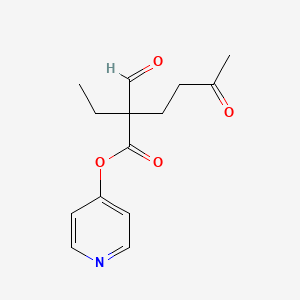
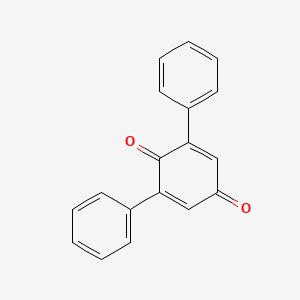
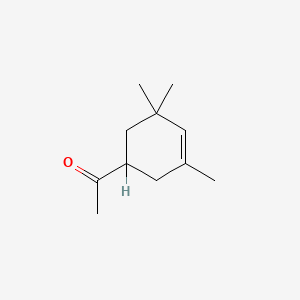
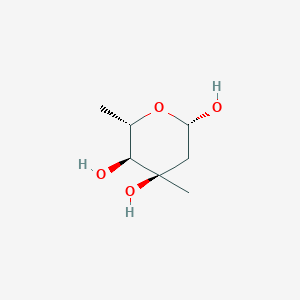

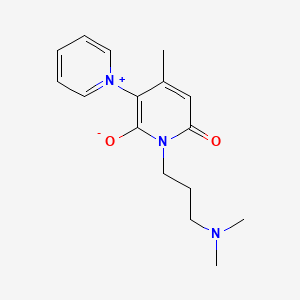
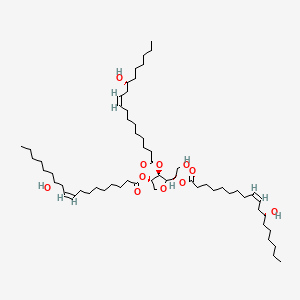
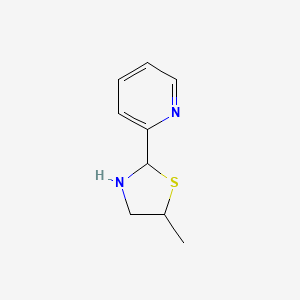


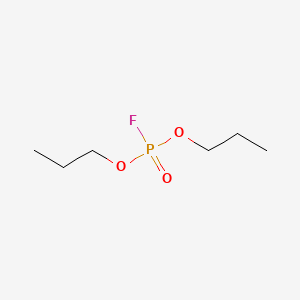
![(Z)-4-[3-bromo-1-(4-chlorophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675534.png)

![2,2'-[[2-(Hepta-8-decenyl)oxazol-4(5H)-ylidene]bis(methyleneoxy)]bisethanol](/img/structure/B12675542.png)
